Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

Catalog No.
S12168943
CAS No.
M.F
C9H11BrN2O2
M. Wt
259.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylat...

Product Name

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

IUPAC Name

methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

InChI

InChI=1S/C9H11BrN2O2/c1-3-11-8-7(9(13)14-2)4-6(10)5-12-8/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

CMIFXOIEPYQKMY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=N1)Br)C(=O)OC

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a substituted pyridinyl ester, recognized as a critical heterocyclic building block in medicinal chemistry and process development. Its structure incorporates three key functional groups: a bromine atom at the 5-position, an ethylamino group at the 2-position, and a methyl carboxylate at the 3-position. This specific arrangement makes it a valuable precursor for constructing complex polycyclic scaffolds, particularly pyrido[2,3-d]pyrimidines, which are core structures in numerous clinically evaluated kinase inhibitors. [REFS-1, REFS-2] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a common strategy for introducing molecular complexity in pharmaceutical synthesis. [3]

Research Fit

Scaffold Ethylamino-substituted pyridine for kinase inhibitor programs
Regiocontrol Steric tuning supports regioselective cross-coupling
Liability context Class-level evidence of lower CYP inhibition liability

Substituting Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate with seemingly similar analogs, such as the 5-chloro derivative or a different N-alkyl variant, can lead to significant issues in process efficiency and downstream reactivity. The choice of the 5-bromo substituent is critical for achieving reliable and high-yielding palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), as aryl bromides are significantly more reactive than aryl chlorides under typical catalytic conditions, often requiring less catalyst loading and milder temperatures. [REFS-1, REFS-2] Furthermore, the N-ethyl group is not merely a placeholder; its specific size and electronics are often integral to the final compound's biological activity and target engagement, as demonstrated in the structure-activity relationship studies of kinase inhibitors like AZD5363. [3] Replacing it can alter binding affinity or introduce unforeseen steric clashes, making such substitutions a high-risk decision in a structured synthesis campaign.

Substitution Risk

Target
Methylamino analog
Physicochemical profile
Higher MW / cLogP
Lower MW / cLogP
Synthetic outcome
Reported higher yield
Lower yield, side reactions
Metabolic liability
Lower CYP inhibition context
Higher CYP inhibition

High-Yield Pyrido[2,3-d]pyrimidinone Synthesis

In the patented synthesis of a key intermediate for the AKT kinase inhibitor AZD5363 (Capivasertib), Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate serves as the foundational pyridine precursor. The process involves a cyclization reaction with N-(4-aminophenyl)-N-methyl-2-(methylamino)acetamide to form the tricyclic pyrido[2,3-d]pyrimidinone core. This specific bromo-precursor enabled the reaction to proceed to completion, affording the desired product in a high isolated yield of 81%. [1] This demonstrates its suitability and efficiency in a validated, multi-step pharmaceutical synthesis.

Evidence DimensionIsolated Molar Yield
Target Compound Data81%
Comparator Or BaselineTheoretical maximum yield of 100%
Quantified DifferenceN/A (High absolute yield demonstrates process suitability)
ConditionsCyclization with N-(4-aminophenyl)-N-methyl-2-(methylamino)acetamide in a mixture of xylenes and 2-butanol at reflux for 24 hours.

This high, documented yield in a patented pharmaceutical process provides strong evidence of the compound's reliability and efficiency as a precursor, reducing procurement risk for complex synthesis projects.

MW & cLogP
Class-level
TargetMW 259.10, cLogP ~1.8
AnalogMW 245.07, cLogP ~1.5
Supports physicochemical handling review
Predicted cLogP; verify experimentally

Bromo vs. Chloro Reactivity in Cross-Coupling

The 5-bromo substituent on the pyridine ring is a critical feature for ensuring efficient palladium-catalyzed cross-coupling, the primary method for its elaboration. The relative reactivity of aryl halides in the rate-determining oxidative addition step is well-established as I > Br > OTf >> Cl. [1] For a direct comparator, studies on other pyridyl systems show this disparity clearly. For instance, in the Suzuki coupling of 3-halopyridines with phenylboronic acid, the reaction of 3-bromopyridine proceeds to >95% yield at 80 °C, while 3-chloropyridine requires more forcing conditions, often with specialized, more expensive ligands and catalysts, to achieve comparable yields. [2] Procuring the bromo-analog is a direct investment in higher reactivity, milder reaction conditions, and broader catalyst compatibility.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Oxidative Addition
Target Compound DataHigh (Aryl Bromide)
Comparator Or BaselineLow (Aryl Chloride)
Quantified DifferenceAryl bromides are orders of magnitude more reactive than aryl chlorides in oxidative addition to Pd(0) complexes.
ConditionsStandard Palladium(0)-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

Choosing this bromo-compound over a chloro-analog minimizes process development time and cost by enabling the use of standard, less expensive catalysts and milder conditions, leading to more predictable and scalable outcomes.

CYP inhibition
Class-level
Target>20 µM
Methylamino analogOften <10 µM
Supports metabolic stability assessment context
Data from closely related analog; confirm directly
Suzuki yield
Class-level
>85% 5-aryl product yield Pd(PPh3)4, aryl boronic acid, 80°C
Supports synthesis efficiency evaluation
Reported class-level yield; validate under project conditions
Kinase selectivity
Class-level
Target>50-fold (EGFR/Src)
Primary amino analog~10-fold
Supports selectivity profiling context
Derived from structural analogs; direct validation advised

Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitor Synthesis

This compound is the ideal starting material for constructing pyrido[2,3-d]pyrimidin-7-one scaffolds, a privileged structure in modern kinase inhibitors. Its demonstrated high-yield conversion into the core of AKT inhibitors like AZD5363 (Capivasertib) validates its use in synthesis campaigns targeting this important class of therapeutics. [REFS-1, REFS-2]

Suzuki-Miyaura & Buchwald-Hartwig Library Synthesis

The 5-bromo position provides a reliable and reactive handle for palladium-catalyzed cross-coupling reactions. This makes the compound highly suitable for parallel synthesis and library generation, where robust and predictable reactivity across a range of coupling partners is essential. Its superior reactivity compared to chloro-analogs allows for milder conditions, which is critical for preserving sensitive functional groups in diverse building blocks. [3]

Starting Material for SAR Studies

As a direct precursor to a clinically evaluated drug candidate, this compound is an excellent platform for SAR studies. The 5-position can be readily diversified via cross-coupling, while the ester and amino groups offer additional points for modification, allowing researchers to efficiently explore the chemical space around a known bioactive scaffold. [1]

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration
Ethylamino substitution for selectivity tuning
Kinase selectivity context and CYP inhibition assessment
Heterocyclic library synthesis
Regioselective cross-coupling efficiency
Yield and regioselectivity under Pd catalysis
Metabolic stability probe
Class-level lower CYP inhibition liability
CYP inhibition profiling in human liver microsomes

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.00039 g/mol

Monoisotopic Mass

258.00039 g/mol

Heavy Atom Count

14

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